

Spectroscopic Analysis of Ethyl 2-Oxocyclohexanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-oxocyclohexanecarboxylate

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This guide provides a comprehensive overview of the spectral data for **ethyl 2-oxocyclohexanecarboxylate**, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

- IUPAC Name: ethyl 2-oxocyclohexane-1-carboxylate[1]
- Molecular Formula: C₉H₁₄O₃[1][2][3]
- Molecular Weight: 170.21 g/mol [1][2][3]
- CAS Number: 1655-07-8[1][2][3]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **ethyl 2-oxocyclohexanecarboxylate**.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.^[4]^[6] The data presented below is typically acquired in a deuterated solvent such as chloroform-d (CDCl_3).^[7]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.1-4.2	Quartet	2H	-O-CH ₂ -CH ₃
~ 3.4	Triplet	1H	-CO-CH-CO-
~ 2.0-2.5	Multiplet	4H	Cyclohexane ring protons adjacent to carbonyls
~ 1.5-1.9	Multiplet	4H	Remaining cyclohexane ring protons
~ 1.2-1.3	Triplet	3H	-O-CH ₂ -CH ₃

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The keto-enol tautomerism of this compound can also influence the spectrum.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 205	Ketone Carbonyl (C=O)
~ 172	Ester Carbonyl (-COO-)
~ 61	Methylene Carbon of Ethyl Group (-O-CH ₂ -CH ₃)
~ 50	Methine Carbon of Cyclohexane Ring (-CO-CH-CO-)
~ 20-40	Remaining Cyclohexane Carbons
~ 14	Methyl Carbon of Ethyl Group (-O-CH ₂ -CH ₃)

Note: Data is compiled from typical values for the functional groups present and available spectral information.[\[1\]](#)[\[8\]](#)

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2940	Strong	C-H stretch (alkane)
~ 1745	Strong	C=O stretch (ester carbonyl)
~ 1720	Strong	C=O stretch (ketone carbonyl)
~ 1200	Strong	C-O stretch (ester)

Note: The presence of two distinct carbonyl peaks is characteristic of β -keto esters.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[12\]](#)[\[13\]](#)

m/z Ratio	Interpretation
171.3	$[M+H]^+$ (Molecular ion plus a proton)[14][15]
170	$[M]^+$ (Molecular ion)
124	$[M - C_2H_5OH]^+$ (Loss of ethanol)[1]
68	Fragment ion[1]
55	Fragment ion[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear magnetic resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.[5][16]

- **Sample Preparation:** A sample of **ethyl 2-oxocyclohexanecarboxylate** (typically 5-20 mg for 1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ($CDCl_3$), in a 5 mm NMR tube.[17] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-600 MHz) is used for data acquisition.
- **Data Acquisition:**
 - The NMR tube is placed in the spectrometer probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance signals.

- For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.[5]
- Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[10]

- Sample Preparation: For a liquid sample such as **ethyl 2-oxocyclohexanecarboxylate**, the IR spectrum is commonly obtained using one of the following methods:
 - Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[17] The plates are mounted in a sample holder and placed in the IR beam.
 - Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[17] This technique is particularly useful as it requires minimal sample preparation.
- Instrumentation: An FTIR spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[17] Then, the sample spectrum is recorded over a typical range of 4000-400 cm^{-1} . [17] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

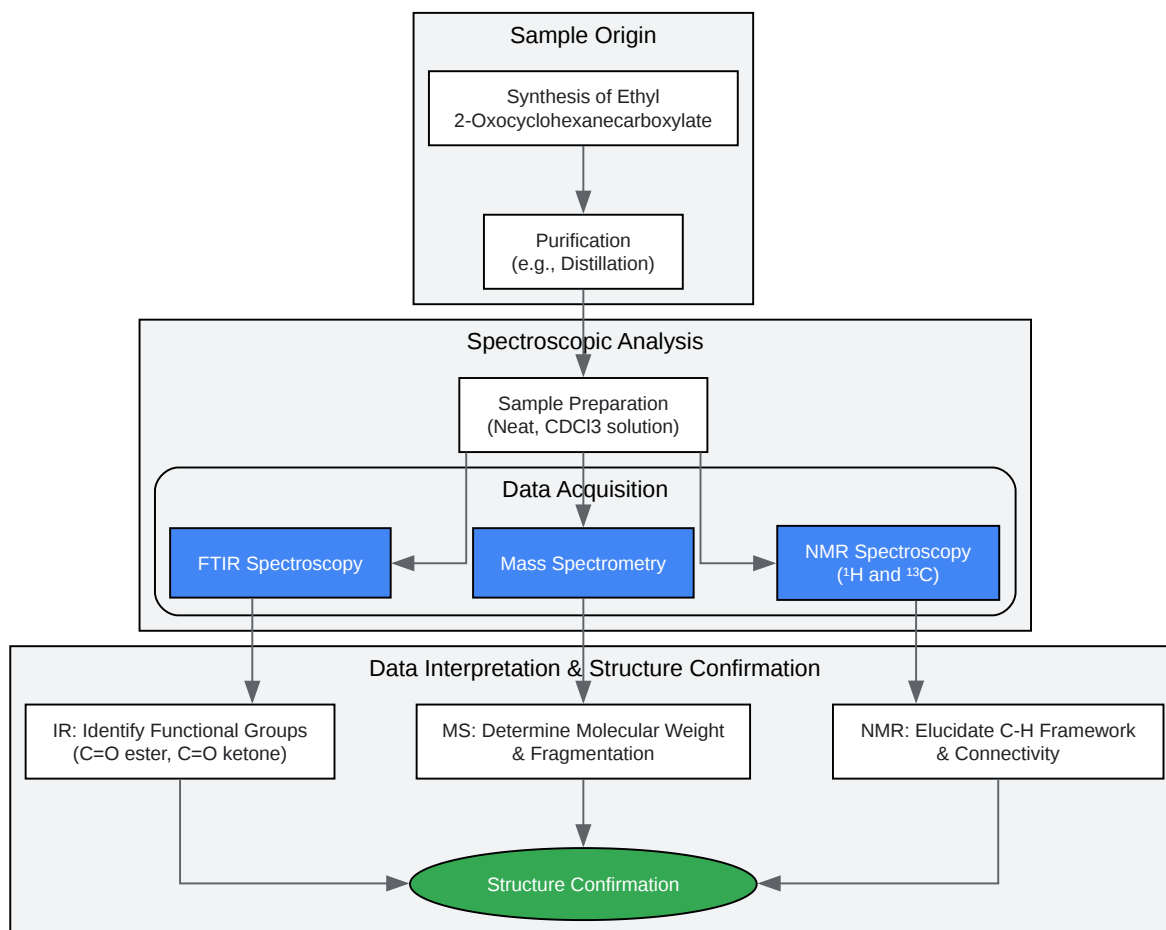
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[18]

- **Sample Introduction:** A dilute solution of **ethyl 2-oxocyclohexanecarboxylate** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source, often via direct infusion or coupled with a gas or liquid chromatograph.
- **Ionization:** Electron Ionization (EI) is a common method for MS. Molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, or molecular ion.^[13] This high-energy process often leads to fragmentation. Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the protonated molecule, $[M+H]^+$.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic fields.^[19]
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z ratio. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification and structural confirmation of an organic compound like **ethyl 2-oxocyclohexanecarboxylate**.

Spectroscopic Analysis Workflow for Organic Compounds



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Workflow for Spectroscopic Analysis of **Ethyl 2-Oxocyclohexanecarboxylate**.

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